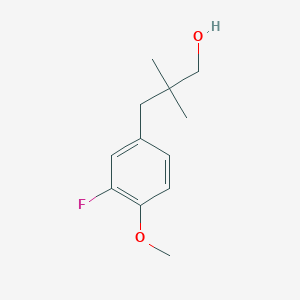![molecular formula C12H17FN2 B13610511 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-fluoro-5-methylphenylmethyl group, making it a valuable molecule for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and chemical industries .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer cell growth and inflammation. Additionally, it activates the AMP-activated protein kinase pathway, which plays a role in energy homeostasis and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Fluoro-3-methylphenyl)methyl]piperazine
- 1-[(3-Fluoro-4-methylphenyl)methyl]piperazine
- 1-[(3-Fluoro-5-chlorophenyl)methyl]piperazine
Uniqueness
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H17FN2 |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
1-[(3-fluoro-5-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-6-11(8-12(13)7-10)9-15-4-2-14-3-5-15/h6-8,14H,2-5,9H2,1H3 |
InChI-Schlüssel |
IWDDRHAJKWFPHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


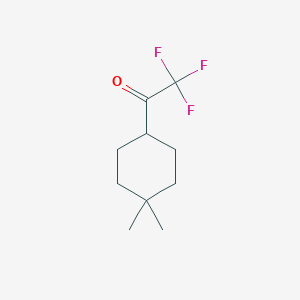
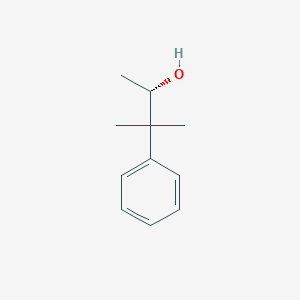
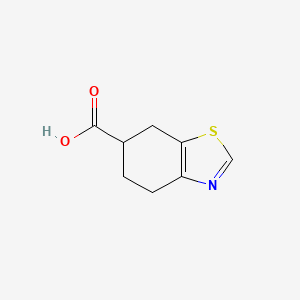




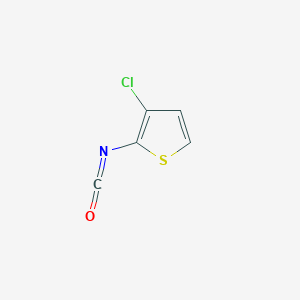


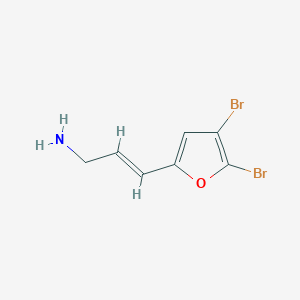
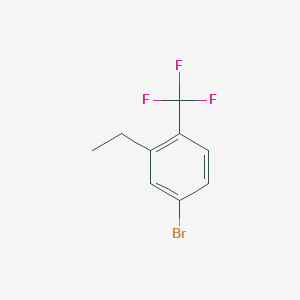
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
